
1H-1,2,4-Triazole, 1-methyl-5-(methylthio)-3-(5-nitro-2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrofuran moiety: This step involves the nitration of a furan ring, followed by its attachment to the triazole ring.
Methylation and thiomethylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-5-(methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Possible applications in the development of pharmaceuticals with antimicrobial or anticancer properties.
Industry: Use in the development of agrochemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole: Lacks the methylthio group.
5-(Methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole: Lacks the methyl group.
1-Methyl-5-(methylthio)-1H-1,2,4-triazole: Lacks the nitrofuran moiety.
Uniqueness
1-Methyl-5-(methylthio)-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazole is unique due to the presence of both the nitrofuran and methylthio groups, which may confer specific biological activities or chemical properties not found in similar compounds.
Propiedades
Número CAS |
61323-54-4 |
|---|---|
Fórmula molecular |
C8H8N4O3S |
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
1-methyl-5-methylsulfanyl-3-(5-nitrofuran-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C8H8N4O3S/c1-11-8(16-2)9-7(10-11)5-3-4-6(15-5)12(13)14/h3-4H,1-2H3 |
Clave InChI |
KOLKPSPWURYMQE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=N1)C2=CC=C(O2)[N+](=O)[O-])SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



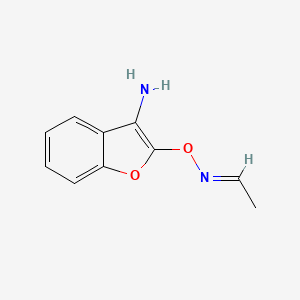
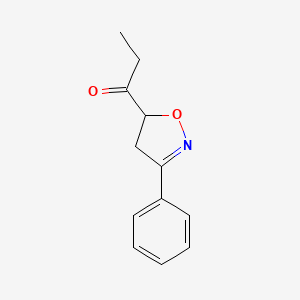

![1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-](/img/structure/B12886102.png)
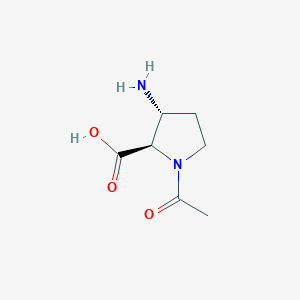
![Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate](/img/structure/B12886120.png)
![3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol](/img/structure/B12886127.png)

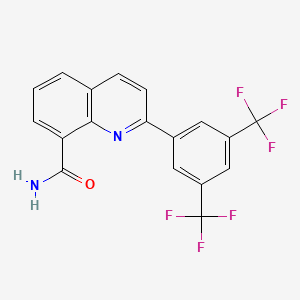
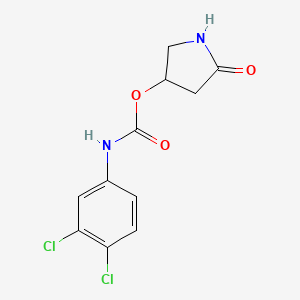
![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)
![N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide](/img/structure/B12886162.png)
![(1R)-2-(2'-(Dicyclohexylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12886170.png)
